molecular formula C19H20ClN3O2 B239762 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

Cat. No. B239762
M. Wt: 357.8 g/mol
InChI Key: HBXZDLLOJPMLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide, also known as ACPCA, is a small molecule inhibitor that has been studied for its potential therapeutic applications. ACPCA has been shown to have inhibitory effects on certain enzymes in the body, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been studied for its potential therapeutic applications. One area of research has focused on its potential as a cancer treatment. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, making it a promising candidate for the development of anticancer drugs. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide inhibits the activity of enzymes known as histone deacetylases (HDACs). HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide can lead to the activation of genes that are involved in the regulation of cell growth and differentiation. This mechanism of action is thought to be responsible for the anticancer effects of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide.
Biochemical and Physiological Effects
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on HDACs, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been shown to inhibit the activity of other enzymes such as carbonic anhydrases and ureases. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory effects on HDACs, making it a useful tool for studying the role of HDACs in various biological processes. However, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide. One area of research could focus on the development of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide analogs with improved specificity and potency. Another area of research could focus on the development of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide-based combination therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide and its effects on various biological processes.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide involves several steps. The first step involves the reaction of 4-acetylpiperazine with 4-nitroaniline to form 4-(4-nitrophenyl)piperazine. This intermediate is then reduced to 4-(4-aminophenyl)piperazine using palladium on carbon as a catalyst. The second step involves the reaction of 4-(4-aminophenyl)piperazine with 2-chlorobenzoyl chloride to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide.

properties

Product Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

HBXZDLLOJPMLAH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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